molecular formula C19H21N3O4S2 B2425779 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 896706-49-3

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2425779
CAS No.: 896706-49-3
M. Wt: 419.51
InChI Key: TUBFKDDRSUZBEI-UHFFFAOYSA-N
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Description

2-((1,1-Dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 896706-49-3) is a synthetic small molecule with a molecular formula of C 19 H 21 N 3 O 4 S 2 and a molecular weight of 419.52 g/mol . This acetamide derivative is structurally characterized by a 1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin core, which is linked via a thioether bridge to an N-(3-methoxyphenyl)acetamide group . The sulfone (dioxido) group on the thiadiazine ring is a key functional moiety that enhances the compound's electronic stability and polarity, which can significantly influence its solubility and pharmacokinetic properties in biological systems . Compounds within the benzo[e][1,2,4]thiadiazine 1,1-dioxide chemical family are the subject of ongoing investigative research and have been identified in patent literature as having potential biological activity, for instance, as inhibitors of specific receptors like MRGX2 . This makes them valuable tools for probing biological pathways and mechanisms in non-human research. The product is offered with a guaranteed purity of 90% or higher and is available in various milligram quantities to suit different research needs . This product is intended for non-human research and is strictly for in vitro studies conducted in controlled laboratory settings. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-11-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-14-7-6-8-15(12-14)26-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBFKDDRSUZBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazine core. One common approach is to start with a suitable benzene derivative, which undergoes nitration, followed by reduction and subsequent cyclization to form the thiadiazine ring. The propyl group can be introduced through alkylation reactions, and the methoxyphenyl group can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro groups in the precursor molecules can be reduced to amines.

  • Substitution: : The methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

  • Substitution: : Nucleophiles such as alkyl halides, and bases like sodium hydride or potassium tert-butoxide are often used.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit significant anticancer properties. Research indicates that the dioxido and thiadiazine moieties contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural components may enhance its activity against a range of bacterial strains. Studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticonvulsant Activity : A study explored the anticonvulsant properties of related compounds in animal models. The findings revealed that certain derivatives exhibited potent anticonvulsant activities comparable to established medications like phenobarbital . The structure-activity relationship (SAR) indicated that modifications to the benzothiadiazine ring could enhance efficacy.
  • COX Inhibition : Research on related compounds has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial in managing inflammation and pain, making these compounds potential candidates for developing anti-inflammatory drugs .

Biochemical Applications

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the thiadiazine ring suggests potential for enzyme inhibition, particularly against carboxylesterases and other hydrolases involved in drug metabolism .
  • Ion Channel Modulation : Investigations into ion channel interactions have shown that similar compounds can modulate voltage-gated sodium channels, which are critical in neuronal excitability and pain pathways .

Research Findings Summary

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for research applications. The synthetic routes typically involve multiple steps including cyclization reactions and nucleophilic substitutions to introduce various functional groups.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

  • 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide

  • 2-[(1,1-Dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Biological Activity

The compound 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide , with the CAS number 899725-60-1 , is a member of the benzo[e][1,2,4]thiadiazine class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 433.5 g/mol
  • Structure : The compound features a thiadiazine core linked to a methoxyphenyl acetamide moiety.

Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:

Compound TypeTarget OrganismsActivity Level (MIC μg/mL)Reference
1,3,4-Thiadiazole DerivativesBacillus subtilis, Staphylococcus aureus32–42 (compared to fluconazole MIC = 24–26)
2-Amino-1,3,4-thiadiazoleC. albicans, A. niger58%-66% inhibition
Thiadiazole DerivativesE. coli, B. cereusModerate activity observed

These findings suggest that compounds similar to this compound may possess broad-spectrum antimicrobial activity.

Anticancer Activity

The potential anticancer properties of thiadiazine derivatives have also been explored. A study highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : Compounds may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Case Studies : Specific derivatives demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines.

Case Studies

Several case studies have investigated the biological activities of similar thiadiazine compounds:

  • Study on Antimicrobial Properties :
    • Researchers synthesized various thiadiazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications on the phenyl ring significantly influenced antibacterial activity.
  • Anticancer Evaluation :
    • A series of benzo[e][1,2,4]thiadiazine analogs were evaluated for their cytotoxic effects.
    • The study found that specific substitutions enhanced potency against human cancer cell lines.

Q & A

Q. Critical Controls :

  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Reference Compounds : Compare with metformin or glibenclamide for mechanism validation .

Advanced Question: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Variable Analysis : Compare assay conditions (e.g., pH, incubation time) and cell lines used. For instance, discrepancies in IC50_{50} may arise from differences in serum content (e.g., 10% FBS vs. serum-free media) .
  • Dose-Response Repetition : Conduct triplicate experiments with internal controls to rule out batch variability.
  • Structural Re-analysis : Verify compound integrity post-assay via LC-MS to exclude degradation .

Basic Question: What strategies improve aqueous solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-Solvents : Use 10% DMSO in saline for in vivo injections, ensuring compatibility with biological systems .
  • Nanoparticle Formulation : Encapsulate with PEGylated liposomes (e.g., 100 nm particles) to enhance bioavailability .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) as solubilizing agents .

Advanced Question: How can molecular docking predict interactions with diabetes-related targets?

Methodological Answer:

  • Target Selection : Focus on PPAR-γ or AMPK pathways using crystal structures from the PDB (e.g., 4EMA for PPAR-γ) .
  • Software Workflow :
    • Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
    • Run docking simulations with Lamarckian genetic algorithms (50 runs).
    • Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
  • Key Metrics : Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Tyr473 in PPAR-γ) .

Advanced Question: What in vitro models assess metabolic stability, and how are metabolites identified?

Methodological Answer:

  • Hepatic Microsomes : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH for 60 min. Quench with acetonitrile and analyze via LC-MS/MS .
  • Metabolite Profiling :
    • Fragmentation Patterns : Use HRMS (Q-TOF) to detect demethylation (-14 Da) or sulfoxide formation (+16 Da) .
    • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Tables for Key Data:

Synthetic Step ConditionsYield (%)Reference
Thioether FormationDMF, 60°C, 4 hr65–70
Amide CouplingEt3_3N, CH2_2Cl2_2, RT80–85
Pharmacokinetic Parameter ValueMethod
Aqueous Solubility (pH 7.4)12 µg/mLShake-flask
Microsomal Half-Life (HLMs)45 minLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.